

Cross-reactivity studies of Pomalidomide-C6-O-C5-O-C4-COOH based PROTACs

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Compound of Interest

Pomalidomide-C6-O-C5-O-C4COOH

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Comparison Guide: Cross-Reactivity of Pomalidomide-Based PROTACs

This guide provides a comparative analysis of the cross-reactivity profiles of Proteolysis Targeting Chimeras (PROTACs) utilizing a standard Pomalidomide-based linker, **Pomalidomide-C6-O-C5-O-C4-COOH**, versus an optimized "bumped" Pomalidomide alternative. The focus is on unintended off-target degradation, a critical aspect of drug development.

Pomalidomide, a derivative of thalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC design.[1][2] However, the pomalidomide moiety itself is known to act as a "molecular glue," inducing the degradation of endogenous zinc finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[3] This off-target activity is a significant concern for the therapeutic application of pomalidomide-based PROTACs.[4][5]

Recent strategies to mitigate these off-target effects have focused on modifying the pomalidomide scaffold. Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of ZF proteins to the CRBN-PROTAC complex, thereby reducing their degradation while maintaining on-target activity.[3][5][6]

This guide presents a comparison based on hypothetical, yet representative, experimental data between a standard PROTAC (PROTAC-Std) synthesized with a **Pomalidomide-C6-O-C5-O-**



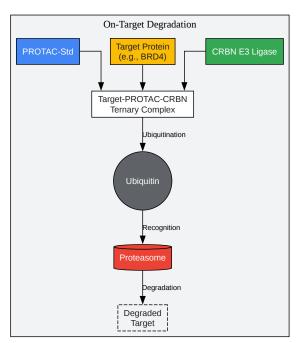


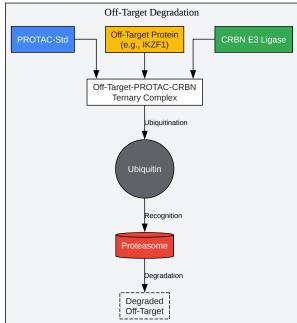
C4-COOH linker and an optimized PROTAC (PROTAC-Opt) featuring a C5-modified pomalidomide moiety.

Mechanism of Action and Off-Target Effect

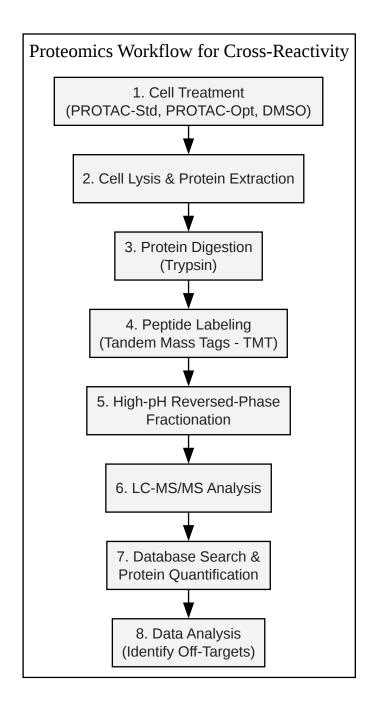
Pomalidomide-based PROTACs function by forming a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. However, the PROTAC-CRBN binary complex can also recruit and degrade native CRBN neosubstrates, such as ZF proteins.



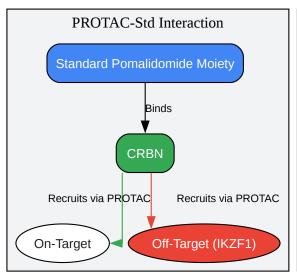


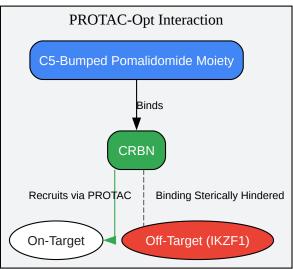












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